4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The final step involves the coupling of the oxadiazole intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the oxadiazole ring.
4-(dimethylamino)benzophenone: Contains the dimethylamino group and a benzophenone moiety.
4-(dimethylamino)pyridine: Features the dimethylamino group and a pyridine ring.
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-10-16(13(2)11-12)18-21-22-19(25-18)20-17(24)14-6-8-15(9-7-14)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZYCALDNGMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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